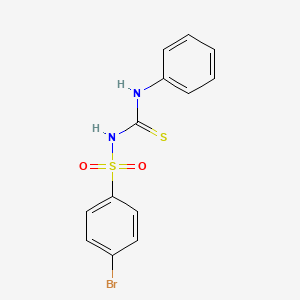

1-(4-Bromophenyl)sulfonyl-3-phenylthiourea

Description

Structure

3D Structure

Properties

CAS No. |

42113-68-8 |

|---|---|

Molecular Formula |

C13H11BrN2O2S2 |

Molecular Weight |

371.3 g/mol |

IUPAC Name |

1-(4-bromophenyl)sulfonyl-3-phenylthiourea |

InChI |

InChI=1S/C13H11BrN2O2S2/c14-10-6-8-12(9-7-10)20(17,18)16-13(19)15-11-4-2-1-3-5-11/h1-9H,(H2,15,16,19) |

InChI Key |

WZYSPCWTCGUVAQ-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)NC(=S)NS(=O)(=O)C2=CC=C(C=C2)Br |

Origin of Product |

United States |

Synthetic Methodologies and Chemical Transformations of 1 4 Bromophenyl Sulfonyl 3 Phenylthiourea and Its Analogues

General Synthetic Routes for Sulfonylthiourea Compounds

The synthesis of sulfonylthiourea compounds is primarily achieved through condensation reactions that bring together the sulfonyl and thiourea (B124793) functionalities. These methods are versatile, allowing for the introduction of a wide range of substituents on both the aryl sulfonyl and the N-phenyl groups.

Condensation Reactions Involving Isothiocyanates and Amines

A prevalent and efficient method for the synthesis of N-substituted thioureas involves the condensation of an isothiocyanate with a primary amine. tandfonline.comnih.gov In the context of sulfonylthioureas, this involves the reaction of a sulfonamide with an isothiocyanate. The lone pair of electrons on the nitrogen atom of the sulfonamide acts as a nucleophile, attacking the electrophilic carbon atom of the isothiocyanate group (-N=C=S).

This reaction is typically carried out in an appropriate organic solvent, and the reaction conditions can be tailored based on the reactivity of the specific substrates. The general mechanism involves the formation of a tetrahedral intermediate which then rearranges to form the stable thiourea linkage. This method's popularity stems from its generally high yields and the commercial availability of a diverse array of isothiocyanates and amines.

Synthetic Strategies for Sulfonylthiourea Formation

A common and highly effective strategy for the formation of sulfonylthioureas involves the in situ generation of a sulfonyl isothiocyanate. This intermediate is typically not isolated and is immediately reacted with an amine to yield the desired product. The synthesis begins with a sulfonyl chloride, which is reacted with a thiocyanate (B1210189) salt, such as ammonium (B1175870) or potassium thiocyanate, in a suitable solvent like acetone (B3395972). researchgate.net This reaction produces the highly reactive sulfonyl isothiocyanate.

The subsequent addition of a primary amine to the reaction mixture results in the nucleophilic attack of the amine on the isothiocyanate carbon, leading to the formation of the 1-sulfonyl-3-substituted thiourea. This one-pot procedure is advantageous as it avoids the handling of potentially unstable isothiocyanate intermediates.

Another established route to thiourea derivatives is the reaction of an amine with carbon disulfide. researchgate.net While less common for sulfonylthioureas, this method involves the initial formation of a dithiocarbamate (B8719985) salt, which can then be treated with a desulfurizing agent to yield an isothiocyanate. This isothiocyanate can then be reacted with a sulfonamide.

Specific Synthesis of 1-(4-Bromophenyl)sulfonyl-3-phenylthiourea and Closely Related Precursors

The synthesis of the title compound, this compound, relies on the assembly of two key precursors: 4-bromophenylsulfonamide and phenyl isothiocyanate.

The synthesis of 4-bromobenzenesulfonyl chloride is a critical first step. A common laboratory and industrial method is the chlorosulfonation of bromobenzene (B47551) using chlorosulfonic acid. orgsyn.org Alternatively, it can be synthesized from 4-bromobenzenesulfonic acid by treatment with a chlorinating agent like thionyl chloride or phosphorus pentachloride. orgsyn.org

Once obtained, 4-bromobenzenesulfonyl chloride is converted to 4-bromophenylsulfonamide by reaction with ammonia. This is a standard procedure for the formation of primary sulfonamides.

The final step in the synthesis of This compound involves the condensation of 4-bromophenylsulfonamide with phenyl isothiocyanate . The reaction is typically carried out by refluxing the two components in a suitable dry solvent, such as toluene (B28343) or acetone. tandfonline.com The nucleophilic nitrogen of the sulfonamide attacks the electrophilic carbon of the isothiocyanate, leading to the formation of the desired product.

| Reactant 1 | Reactant 2 | Product | Reaction Type |

| 4-Bromophenylsulfonamide | Phenyl isothiocyanate | This compound | Condensation |

| 4-Bromobenzenesulfonyl Chloride | Ammonium Thiocyanate, then Aniline | This compound | One-pot condensation |

| Bromobenzene | Chlorosulfonic Acid | 4-Bromobenzenesulfonyl Chloride | Electrophilic Aromatic Substitution |

| 4-Bromobenzenesulfonyl Chloride | Ammonia | 4-Bromophenylsulfonamide | Nucleophilic Acyl Substitution |

Derivatization Strategies and Heterocyclic Annulation

The thiourea moiety within this compound is a versatile functional group that can participate in a variety of chemical transformations, most notably cyclization reactions to form a range of heterocyclic ring systems. These derivatizations are of significant interest as they introduce new structural complexity and potential biological activities.

Cyclization Reactions to Form Thiazolidine (B150603) and Thiazoline (B8809763) Derivatives

Thiourea and its derivatives are well-established precursors for the synthesis of thiazole-containing heterocycles. The reaction of thioureas with α-haloketones is a classic method known as the Hantzsch thiazole (B1198619) synthesis. ijcrt.org In the case of this compound, reaction with an appropriate α-halocarbonyl compound would lead to the formation of a thiazoline derivative. The mechanism involves an initial S-alkylation of the thiourea, followed by an intramolecular cyclization and dehydration.

For instance, reacting a thiourea derivative with ethyl 4-bromocrotonate can yield thiazoline derivatives through a domino mechanism involving an SN2 reaction followed by a Michael addition. orgsyn.org Similarly, thiazolidinone derivatives can be synthesized by the cyclization of thiosemicarbazones with agents like ethyl bromoacetate. rsc.org The general reactivity suggests that this compound could be a viable substrate for these transformations, leading to novel thiazolidine and thiazoline-fused compounds.

Pyrazole (B372694) and Pyran Ring System Formation via Thiourea Intermediates

The thiourea scaffold can be elaborated to construct other important heterocyclic rings such as pyrazoles and pyrans. The synthesis of pyrazole derivatives often involves the reaction of a thiourea-containing intermediate with a hydrazine (B178648) derivative. organic-chemistry.org For example, a common strategy is to first react the thiourea compound to introduce a reactive dicarbonyl or an equivalent functionality, which can then undergo cyclocondensation with hydrazine or a substituted hydrazine to form the pyrazole ring. survivaltechnologies.inmdpi.com

The formation of pyran rings can be achieved through various synthetic routes. One approach involves a three-component reaction between an aldehyde, a thiourea derivative, and an active methylene (B1212753) compound like malononitrile (B47326) or ethyl cyanoacetate, often under the influence of a catalyst. researchgate.net The thiourea acts as a key component in the cyclization cascade that leads to the formation of the pyran ring fused with another heterocyclic system. These methods highlight the potential of this compound as a building block for the synthesis of more complex, polycyclic molecules incorporating pyrazole or pyran moieties. organic-chemistry.org

| Starting Material | Reagent(s) | Product Heterocycle | General Reaction Type |

| Thiourea Derivative | α-Haloketone | Thiazole/Thiazoline | Hantzsch Synthesis/Cyclocondensation |

| Thiourea Derivative | Ethyl 4-bromocrotonate | Thiazoline | SN2/Michael Addition |

| Thiourea Derivative | Hydrazine/Substituted Hydrazine | Pyrazole | Cyclocondensation |

| Thiourea Derivative | Aldehyde, Active Methylene Compound | Pyran | Multi-component Reaction/Cyclization |

Exploration of Other Heterocyclic Incorporations

The thiourea functional group is a key precursor for constructing various heterocyclic rings due to the presence of nucleophilic nitrogen and sulfur atoms. N-acylthioureas, which are structurally related to sulfonylthioureas, can be used to generate thiazole and 1,2,4-triazole (B32235) heterocycles. acs.org For instance, resin-bound N-acylthioureas react with 2-bromoacetophenones to yield thiazoles. acs.org Similarly, these resin-bound precursors can be converted to S-methyl-N-acylisothioureas, which then react with hydrazines to form 3-amino-1,2,4-triazoles. acs.org

Another significant transformation involves the cyclization of N-naphthoyl thiourea derivatives. The reaction of an N-naphthoyl thiourea with α-bromoacetophenone under sonication efficiently produces thiazole-2-imine derivatives in excellent yields. acs.org This method highlights a clean and effective route to thiazoles, avoiding the formation of isomeric imidazole (B134444) byproducts. acs.org Similarly, reaction with chloroacetic acid can produce thiazolidine derivatives, although potentially in lower yields. acs.org

The synthesis of N-sulfonyl amidines bearing heterocyclic substituents like 1,2,3-triazole, isoxazole, and thiazole has also been successfully achieved from heterocyclic thioamides and sulfonyl azides. beilstein-journals.org This demonstrates the utility of sulfonyl groups in the formation of complex heterocyclic systems. While not a direct cyclization of a pre-formed sulfonylthiourea, it showcases the integration of the sulfonyl and thioamide-derived functionalities into a final heterocyclic product. beilstein-journals.org

The following table summarizes representative transformations of thiourea analogues into heterocyclic systems:

| Starting Material Type | Reagent(s) | Resulting Heterocycle | Citation |

| Resin-bound N-acylthiourea | 2-Bromoacetophenones | Thiazole | acs.org |

| Resin-bound N-acylthiourea | 1. Iodomethane2. Hydrazines | 3-Amino-1,2,4-triazole | acs.org |

| N-(cyclohexylcarbamothioyl)-2-naphthamide | α-bromoacetophenone | Thiazole-2-imine | acs.org |

| N-(cyclohexylcarbamothioyl)-2-naphthamide | Chloroacetic acid | Thiazolidine | acs.org |

| Heterocyclic Thioamides | Sulfonyl azides | N-Sulfonyl amidines with heterocyclic moieties | beilstein-journals.org |

Advanced Synthetic Approaches for Thiourea-Based Compounds

Modern synthetic chemistry has moved towards enabling technologies that increase efficiency, improve safety, and reduce environmental impact. nih.gov These approaches are highly applicable to the synthesis of thiourea derivatives.

Solid-Phase Synthesis

Solid-phase synthesis is a powerful technique for generating libraries of compounds for screening and discovery. acs.org This methodology involves attaching a starting material to a solid support (resin), performing a series of reactions, and finally cleaving the desired product from the support. acs.org For thiourea derivatives, resin-bound amines can be condensed with isothiocyanates to form the target thiourea on the solid support. acs.org These resin-bound thioureas can then undergo further reactions, such as N-acylation or conversion into S-methyl isothioureas, before cleavage. acs.org

A significant advantage of this approach is that the thiourea products, while still attached to the resin, can be used in subsequent reactions to form more complex structures, like thiazoles. acs.orgnih.gov This "build/couple/pair" strategy is highly efficient for creating large and diverse libraries of molecules, such as thiazole-containing peptide macrocycles. acs.orgnih.gov The use of reagents like N,N′-di-Boc-thiourea and Mukaiyama's reagent allows for the selective synthesis of peptide thioureas on various solid supports under mild conditions. acs.orgnih.gov

Microwave-Assisted Synthesis

Microwave (MW) irradiation is a non-conventional energy source recognized for accelerating reaction rates and leading to cleaner, higher-yielding transformations. nih.gov The synthesis of thiourea derivatives has benefited significantly from this technology. researchgate.net For example, reacting primary or secondary amines with isothiocyanates under microwave conditions can rapidly produce various thiourea derivatives. researchgate.net Symmetrically disubstituted thioureas can be synthesized by heating thiourea with aromatic amines in a solvent-free microwave environment. rsc.org This method is noted for its short reaction times (2–4.5 minutes) and excellent yields (82.9–95.5%). researchgate.net

Flow Chemistry

Continuous flow chemistry is another advanced approach that is gaining traction in both academic and industrial settings. nih.gov It involves pumping reactants through a temperature-controlled reactor coil, allowing for precise control over reaction conditions and facilitating scalability. A multicomponent continuous-flow synthesis of thioureas has been developed using isocyanides, amines or amidines, and an aqueous polysulfide solution. mdpi.com This method allows for the use of elemental sulfur under homogeneous conditions, and the products often crystallize out, simplifying purification to a simple filtration step. nih.govmdpi.com Flow chemistry can also mimic the high-temperature and high-pressure conditions often used in microwave reactors, offering a scalable alternative. certh.gr

Ultrasonic-Assisted Synthesis

Ultrasound irradiation is another technique used to enhance reaction efficiency. nih.gov The synthesis of N-naphthoyl thioureas has been successfully optimized using an ultrasonic-assisted approach, which is described as mild and environmentally friendly. acs.org

These advanced methods represent a significant step forward from traditional synthetic strategies, offering faster, cleaner, and more efficient routes to a wide range of thiourea-based compounds and their heterocyclic derivatives.

Computational and Theoretical Chemistry Studies of 1 4 Bromophenyl Sulfonyl 3 Phenylthiourea

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. These methods, grounded in the principles of quantum mechanics, provide a detailed picture of electron distribution and molecular geometry.

Density Functional Theory (DFT) for Electronic Structure and Geometry Optimization

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure and geometry of molecules. youtube.com For 1-(4-bromophenyl)sulfonyl-3-phenylthiourea, DFT calculations, often using functionals like B3LYP with a suitable basis set (e.g., 6-31G*), are employed to determine the most stable three-dimensional conformation of the molecule. researchgate.net This process, known as geometry optimization, seeks the lowest energy state, providing precise data on bond lengths, bond angles, and dihedral angles. youtube.comrsc.org

The electronic structure analysis focuses on the frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is a crucial parameter, indicating the molecule's chemical reactivity and kinetic stability. A smaller gap suggests higher reactivity. In sulfonylthiourea derivatives, the HOMO is typically localized over the phenylthiourea (B91264) moiety, while the LUMO is often distributed across the sulfonyl group and its attached phenyl ring.

Table 1: Predicted Geometrical Parameters of this compound from DFT Calculations

| Parameter | Atoms Involved | Predicted Value |

|---|---|---|

| Bond Length | C=S | ~1.68 Å |

| Bond Length | S=O | ~1.45 Å |

| Bond Length | C-N (Thiourea) | ~1.38 Å |

| Bond Angle | N-C-N | ~118° |

| Bond Angle | O-S-O | ~120° |

| Dihedral Angle | Phenyl Ring 1 vs. Thiourea (B124793) Plane | Variable |

| Dihedral Angle | Phenyl Ring 2 vs. Sulfonyl Group | Variable |

Natural Bond Orbital (NBO) Analysis for Stability and Charge Delocalization

Natural Bond Orbital (NBO) analysis is a technique used to study charge delocalization, hyperconjugative interactions, and the nature of bonding within a molecule. wisc.edu It transforms the complex, delocalized molecular orbitals into localized orbitals that align with classical bonding concepts (i.e., lone pairs, and sigma and pi bonds).

Table 2: Key NBO Interactions and Stabilization Energies (E(2))

| Donor NBO | Acceptor NBO | E(2) (kcal/mol) | Interaction Type |

|---|---|---|---|

| LP (N) of NH | π* (C=S) | High | π-conjugation |

| LP (O) of SO2 | σ* (S-C) | Moderate | Hyperconjugation |

| LP (N) of SO2NH | σ* (S=O) | Moderate | Hyperconjugation |

| π (Phenyl Ring) | π* (C=S) | Moderate | π-conjugation |

Molecular Electrostatic Potential (MEP) Mapping for Reactive Sites

Molecular Electrostatic Potential (MEP) mapping is a valuable tool for identifying the reactive sites of a molecule. nih.gov It illustrates the charge distribution on the molecular surface, indicating regions that are prone to electrophilic or nucleophilic attack. nih.gov The MEP surface is color-coded, with red representing regions of high electron density (negative potential, susceptible to electrophilic attack) and blue representing regions of electron deficiency (positive potential, susceptible to nucleophilic attack).

In this compound, the MEP map would show the most negative potential (red/yellow) concentrated around the sulfonyl oxygen atoms and the thione sulfur atom. These areas are the primary sites for hydrogen bonding and interactions with electrophiles. Conversely, the most positive potential (blue) is located around the N-H protons of the thiourea and sulfonylamide groups, making them the primary sites for nucleophilic attack and hydrogen bond donation. This information is critical for understanding how the molecule interacts with biological targets like proteins. nih.govnih.gov

Molecular Modeling and Docking Simulations for Ligand-Target Interactions

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a receptor, such as a protein, to form a stable complex. youtube.com This method is instrumental in drug discovery for predicting the binding affinity and interaction patterns of a compound with its biological target. nih.govnih.gov

For this compound, docking studies would involve placing the molecule into the active site of a target protein (e.g., kinases, carbonic anhydrases, or DNA gyrase). nih.govnih.gov The simulation assesses various poses and scores them based on binding energy, which estimates the strength of the interaction. Successful binding is often characterized by specific intermolecular interactions, such as hydrogen bonds between the sulfonyl oxygens or N-H groups and amino acid residues in the protein's active site. Hydrophobic interactions between the phenyl rings of the ligand and nonpolar residues of the target also play a crucial role in stabilizing the complex.

Table 3: Example of Molecular Docking Results for a Sulfonylthiourea Derivative

| Target Protein | Binding Energy (kcal/mol) | Key Interacting Residues | Types of Interactions |

|---|---|---|---|

| Carbonic Anhydrase II | -8.5 | His94, His96, Thr199, Zn2+ | Hydrogen Bonding, Metal Coordination |

| VEGFR-2 Kinase | -9.2 | Cys919, Asp1046, Glu885 | Hydrogen Bonding, Hydrophobic |

| DNA Gyrase Subunit B | -7.8 | Asp73, Gly77, Arg76 | Hydrogen Bonding, Pi-Alkyl |

In Silico Structure-Activity Relationship (SAR) Predictions and Quantitative Structure-Activity Relationship (QSAR) Methodologies

Structure-Activity Relationship (SAR) and Quantitative Structure-Activity Relationship (QSAR) studies are used to correlate a molecule's chemical structure with its biological activity. nih.govnih.gov These models help in designing new, more potent derivatives by identifying the key structural features required for activity. nih.gov

An SAR analysis of this compound would involve systematically modifying its structure—for example, by changing the substituent on either phenyl ring or altering the linker—and observing the effect on its predicted activity. For instance, the electron-withdrawing nature of the bromophenylsulfonyl group is likely crucial for its interaction with certain biological targets.

QSAR takes this a step further by creating a mathematical model. researchgate.netunair.ac.id It correlates the biological activity of a series of compounds with their physicochemical properties (descriptors) such as lipophilicity (logP), electronic properties (Hammett constants), and steric parameters (molar refractivity). nih.gov A typical QSAR equation might look like:

log(1/IC50) = c1(logP) - c2(Molar Volume) + c3*(Dipole Moment) + constant

Such models allow for the prediction of the activity of novel, unsynthesized compounds, thereby streamlining the drug discovery process. nih.govnih.gov

Table 4: Common Descriptors Used in QSAR Models for Thiourea Derivatives

| Descriptor Type | Example Descriptors | Property Represented |

|---|---|---|

| Electronic | Dipole Moment, HOMO/LUMO Energy | Charge distribution, Reactivity |

| Steric | Molecular Weight, Molar Volume | Size and shape of the molecule |

| Hydrophobic | LogP, Water Solubility | Partitioning between water and lipids |

| Topological | Wiener Index, Kier & Hall Indices | Molecular connectivity and branching |

Molecular Dynamics (MD) Simulations for Conformational Dynamics and Solvent Interactions

While molecular docking provides a static snapshot of the ligand-target interaction, Molecular Dynamics (MD) simulations offer a dynamic view. mdpi.comresearchgate.net MD simulations track the movements and interactions of all atoms in the system (ligand, protein, and surrounding solvent) over time, typically on the nanosecond to microsecond scale. mdpi.com

For a complex of this compound and its target protein, an MD simulation can assess the stability of the docked pose. researchgate.netnih.gov Key analyses include calculating the root-mean-square deviation (RMSD) of the ligand and protein backbone to check for significant conformational changes. Root-mean-square fluctuation (RMSF) analysis can identify flexible regions of the protein upon ligand binding. Furthermore, MD simulations provide a more accurate estimation of binding free energy and allow for the detailed study of the role of water molecules in mediating ligand-protein interactions. nih.gov This provides a deeper understanding of the conformational dynamics and stability of the binding. nih.govnih.gov

Table 5: Key Analyses in Molecular Dynamics Simulations

| Analysis | Information Gained |

|---|---|

| Root-Mean-Square Deviation (RMSD) | Stability of the ligand's binding pose and overall protein structure. |

| Root-Mean-Square Fluctuation (RMSF) | Identifies flexible or rigid regions of the protein upon ligand binding. |

| Hydrogen Bond Analysis | Persistence and stability of specific hydrogen bonds over time. |

| Binding Free Energy (MM/PBSA, MM/GBSA) | More accurate calculation of binding affinity by averaging over multiple conformations. |

| Solvent Accessible Surface Area (SASA) | Changes in the exposure of the complex to the solvent upon binding. |

Investigation of Non-Covalent Interactions and Their Energetic Contributions

Extensive searches of scientific literature and chemical databases have been conducted to gather information on the computational and theoretical chemistry studies of This compound , with a specific focus on the investigation of its non-covalent interactions and their energetic contributions.

Despite a thorough review, no specific research articles, crystallographic studies, or computational analyses detailing the non-covalent interactions of This compound could be located. Consequently, there are no available data, research findings, or energetic contribution tables to present for this particular compound.

General principles of computational chemistry suggest that a molecule of this nature would exhibit a range of non-covalent interactions, such as hydrogen bonds, halogen bonds involving the bromine atom, and π-π stacking interactions between the phenyl rings. However, without specific studies on This compound , any discussion of these interactions would be speculative and not based on the detailed research findings required by the query.

Therefore, this section remains unwritten due to the absence of published data for the specified compound.

Coordination Chemistry of Sulfonylthiourea Ligands with Transition Metal Centers

Ligand Design and Diverse Metal Ion Coordination Modes

Sulfonylthiourea ligands, such as 1-(4-Bromophenyl)sulfonyl-3-phenylthiourea, possess several donor atoms—specifically the thiocarbonyl sulfur, the two nitrogen atoms of the thiourea (B124793) core, and the oxygen atoms of the sulfonyl group. This multiplicity allows for a variety of coordination modes with transition metal centers. tandfonline.com The specific mode adopted often depends on factors like the nature of the metal ion, the reaction conditions, and the steric and electronic properties of the substituents on the ligand.

Monodentate Coordination via Sulfur or Nitrogen Donor Atoms

The most straightforward coordination mode for sulfonylthioureas involves the neutral ligand binding to a single metal center through one donor atom. In this monodentate fashion, the thiocarbonyl sulfur atom is the most common point of attachment. tandfonline.comresearchgate.net This is typical for neutral thiourea ligands, where the "soft" sulfur atom shows a high affinity for many "soft" transition metals. researchgate.net Structural studies on various metal complexes, including those with ruthenium, rhodium, and iridium, have confirmed that the sulfonylthiourea ligand coordinates to the metal in a monodentate fashion exclusively via the sulfur atom. researchgate.net

Bidentate Coordination Modes (S,N and S,O Chelation)

Upon deprotonation, sulfonylthiourea ligands typically act as monoanions or dianions, enabling them to form chelate rings with metal centers. tandfonline.com

S,N Chelation: The most prevalent bidentate coordination mode is S,N chelation, where the ligand binds to the metal through the thiocarbonyl sulfur and one of the adjacent nitrogen atoms. researchgate.nettandfonline.com This forms a stable, four-membered metallocycle (M-S-C-N). tandfonline.com This mode has been observed in complexes with a wide range of metals, including copper(II), nickel(II), and cobalt(II). tandfonline.com In fact, while S,O chelation is theoretically possible, all reported complexes of sulfonylthioureas feature S,N chelation. researchgate.net

S,O Chelation: In principle, bidentate coordination could also occur via the thiocarbonyl sulfur and one of the sulfonyl oxygen atoms (S,O chelation), which would form a six-membered ring (M-S-C-N-S-O). tandfonline.comtandfonline.com However, this coordination mode has not been definitively reported for sulfonylthiourea complexes. researchgate.net It remains a theoretical possibility, though related ligands like phosphorylthioureas commonly form six-membered M-S-C-N-P-O rings. researchgate.nettandfonline.com

Table 1: Reported Coordination Modes of Sulfonylthiourea Ligands

| Coordination Mode | Donor Atoms | Ligand State | Ring Size | Prevalence |

|---|---|---|---|---|

| Monodentate | S | Neutral | N/A | Common tandfonline.comresearchgate.net |

| Bidentate | S, N | Anionic | 4-membered | Most Common researchgate.nettandfonline.com |

| Bidentate | S, O | Anionic | 6-membered | Not Reported researchgate.net |

Proximal and Distal Linkage Isomerism in Metal Complexes

Linkage isomerism arises when a ligand can bind to a metal center through two or more different donor atoms. libretexts.orgyoutube.com For N,N'-disubstituted sulfonylthioureas, the two nitrogen atoms within the thiourea core are non-equivalent. This non-equivalence gives rise to two possible S,N linkage isomers upon chelation, termed "proximal" and "distal". researchgate.netwaikato.ac.nz

Proximal Isomer: Coordination involves the nitrogen atom adjacent to the sulfonyl group (S,N-sulfonyl). researchgate.netwaikato.ac.nz

Distal Isomer: Coordination involves the nitrogen atom further from the sulfonyl group (S,N-phenyl in the case of this compound). researchgate.netwaikato.ac.nz

Studies on platinum(II) complexes with dianionic sulfonylthiourea ligands revealed a distinct preference for the distal isomer. waikato.ac.nz This preference was attributed to a stabilizing non-covalent interaction, specifically a chalcogen bond, between the thiourea sulfur atom and a sulfonyl oxygen atom. waikato.ac.nz Conversely, steric factors can also play a crucial role. In organometallic piano-stool complexes of ruthenium(II), iridium(III), and rhodium(III), the proximal isomer was generally favored, but the use of sterically bulky groups around the metal center could force the formation of the distal isomer. waikato.ac.nz

Synthesis and Spectroscopic Characterization of Metal Complexes

The synthesis of metal complexes with sulfonylthiourea ligands generally involves the reaction of a suitable metal salt with the ligand in a 1:2 or 1:1 molar ratio in a solvent like ethanol (B145695). sysrevpharm.orgnih.govnih.gov The reaction is often carried out under reflux to ensure completion. nih.govnih.gov The resulting solid complexes can then be isolated by filtration, washed, and dried. nih.gov

The characterization of these newly formed complexes relies on a combination of spectroscopic and analytical techniques to elucidate their structure, bonding, and geometry. waikato.ac.nzrsc.org

Table 2: Spectroscopic Techniques for Characterizing Sulfonylthiourea Complexes

| Technique | Abbreviation | Information Provided |

|---|---|---|

| Infrared Spectroscopy | FT-IR | Identifies the coordinating atoms by observing shifts in the vibrational frequencies of key functional groups (e.g., C=S, N-H, S=O) upon complexation. nih.govresearchgate.net |

| Nuclear Magnetic Resonance | NMR (¹H, ¹³C) | Provides detailed information about the ligand's structure in solution and confirms the coordination mode by observing changes in the chemical shifts of protons and carbons near the binding sites. waikato.ac.nznih.gov |

| UV-Visible Spectroscopy | UV-Vis | Investigates the electronic transitions within the complex, which helps in proposing the geometry of the coordination sphere (e.g., octahedral, tetrahedral, square planar). nih.govresearchgate.net |

| Mass Spectrometry | MS (ESI-MS) | Confirms the molecular weight of the complex and provides evidence for the metal-to-ligand stoichiometry. waikato.ac.nzrsc.org |

| Single-Crystal X-ray Diffraction | SC-XRD | Provides definitive, unambiguous structural information, including bond lengths, bond angles, coordination geometry, and intermolecular interactions in the solid state. waikato.ac.nzrsc.org |

Reactivity and Stability of Sulfonylthiourea Metal Complexes

The reactivity and stability of sulfonylthiourea complexes are crucial for their potential applications. Stability can be influenced by the coordination mode, with bidentate chelated complexes generally exhibiting higher stability than their monodentate counterparts. researchgate.net However, some complexes have shown a degree of instability in aqueous solutions, potentially undergoing hydrolysis. rsc.org

Sulfide (B99878) Formation and Desulfurization Processes

A notable reaction of sulfonylthiourea complexes is desulfurization, a process where the ligand acts as a source of sulfide. tandfonline.com This reaction is theorized to occur through the hydrolysis of the thiourea C=S bond within the metal complex. tandfonline.com The presence of the strongly electron-withdrawing sulfonyl group is believed to reduce the electron density at the thiocarbonyl carbon atom, making it more susceptible to nucleophilic attack by water or hydroxide (B78521) ions. tandfonline.com This process can lead to the formation of stable metal-sulfido clusters. For instance, a trinuclear palladium sulfide aggregate, [Pd₃(μ-S)₂(dppe)₃]²⁺, was observed to form from solutions of a sulfonylthiourea-palladium complex over time or at elevated temperatures. tandfonline.com

Formation of Polynuclear Aggregates

The formation of polynuclear aggregates, where multiple metal centers are bridged by one or more ligands, is a well-documented feature of thiourea-based ligands. mdpi.com The ability of the sulfur atom in the thiourea moiety to bridge two or more metal ions is a primary driver for the assembly of these complex structures. mdpi.com For a ligand like this compound, several factors would influence the formation and nuclearity (the number of metal centers) of such aggregates:

Bridging Capability: The sulfur atom of the thiocarbonyl group can act as a bridging donor, linking two metal centers (μ₂-S mode). This is the most common mechanism for forming polynuclear complexes with thiourea-type ligands. mdpi.com

Metal-to-Ligand Ratio: The stoichiometry between the metal salt and the ligand is a critical factor. Different ratios can lead to complexes with varying nuclearity. mdpi.com

Solvent and Temperature: The choice of solvent and the reaction temperature can influence the final structure of the metallic cluster. mdpi.com

Steric Hindrance: The bulk of the substituents on the thiourea backbone plays a significant role in determining the nuclearity of the resulting complex. While the 4-bromophenyl and phenyl groups provide some steric bulk, they are not excessively large, suggesting that the formation of polynuclear species is feasible. mdpi.com

Studies on related thiourea derivatives have shown the formation of di-, tri-, and even hexanuclear complexes with metals like copper(I) and silver(I). For example, 1,3-diisobutyl thiourea has been used to synthesize trinuclear copper(I), binuclear silver(I), and hexanuclear silver(I) complexes. mdpi.com In a binuclear silver complex, two thiourea ligands were found to bridge the two metal ions, while others were terminally coordinated. mdpi.com It is plausible that this compound could form similar bridged structures, potentially leading to dinuclear or higher polynuclear aggregates under appropriate synthetic conditions. The presence of the sulfonyl group might also offer additional, albeit weaker, coordination sites through its oxygen atoms, potentially leading to more complex, multi-dimensional structures.

Ligand-Metal Stability Constants and Thermodynamic Considerations

The stability of a metal complex in solution is quantified by its stability constant (K) or, more commonly, its logarithm (log K). scispace.com A higher value indicates a stronger metal-ligand interaction and a more stable complex. scispace.com The determination of these constants, along with thermodynamic parameters such as Gibbs free energy (ΔG), enthalpy (ΔH), and entropy (ΔS), provides a comprehensive understanding of the complexation process. lifescienceglobal.com

For sulfonylthiourea and related sulfonamide ligands, stability constants have been determined potentiometrically and spectrophotometrically. lifescienceglobal.comresearchgate.netresearchgate.net These studies reveal general trends that are applicable to this compound:

Irving-Williams Series: The stability of complexes with divalent transition metals often follows the Irving-Williams series: Mn²⁺ < Co²⁺ < Ni²⁺ < Cu²⁺ > Zn²⁺. researchgate.netresearchgate.net This trend is consistently observed for various sulfonamide and thiourea-type ligands, suggesting that complexes of this compound would likely follow the same order of stability. researchgate.net

Thermodynamic Parameters:

Gibbs Free Energy (ΔG): Complex formation is a spontaneous process, which is indicated by a negative value for ΔG. lifescienceglobal.com

Enthalpy (ΔH): The sign of ΔH indicates whether the reaction is exothermic (negative) or endothermic (positive). Studies on related systems have shown both exothermic and endothermic processes, depending on the specific ligand and metal ion. lifescienceglobal.comresearchgate.net An endothermic process suggests that the reaction is driven by a favorable entropy change. lifescienceglobal.com

The table below presents hypothetical, yet illustrative, stability constant and thermodynamic data for complexes of a related sulfonyl-containing ligand with various divalent metal ions, based on published trends. lifescienceglobal.comresearchgate.net

| Metal Ion | log K₁ | log K₂ | Overall log β₂ | ΔG (kJ/mol) | ΔH (kJ/mol) | ΔS (J/mol·K) |

| Cu²⁺ | 5.8 | 5.1 | 10.9 | -62.2 | -25.5 | +123 |

| Ni²⁺ | 4.9 | 4.2 | 9.1 | -51.9 | -20.1 | +107 |

| Co²⁺ | 4.5 | 3.8 | 8.3 | -47.4 | -18.3 | +98 |

| Zn²⁺ | 4.3 | 3.5 | 7.8 | -44.5 | -17.0 | +92 |

| Mn²⁺ | 3.6 | 2.9 | 6.5 | -37.1 | -14.2 | +77 |

This table is illustrative and based on general trends for similar ligands. The values are not specific experimental data for this compound.

The process of complex formation is spontaneous (negative ΔG) and in this illustrative case, exothermic (negative ΔH) and entropically favorable (positive ΔS). researchgate.net The stability constants (log K) demonstrate the typical Irving-Williams order, with Cu(II) forming the most stable complex. researchgate.net

Mechanistic Studies and Biological Activity Profiles in Vitro and in Silico Evidence

Anticancer Potential and Proposed Mechanisms of Action

While various sulfonyl and thiourea (B124793) derivatives have been explored for their anticancer effects, specific data on 1-(4-Bromophenyl)sulfonyl-3-phenylthiourea is limited. The following sections review the proposed mechanisms based on studies of structurally related compounds.

Inhibition of Carbonic Anhydrase Isoforms (e.g., CA IX, CA II, CA XII)

Carbonic anhydrases (CAs) are a family of metalloenzymes involved in crucial physiological processes, including pH regulation. nih.govmdpi.com Specific isoforms, particularly the tumor-associated hCA IX and XII, are validated targets for anticancer drugs due to their role in the survival and proliferation of tumor cells in hypoxic environments. mdpi.comnih.gov The primary mechanism of action for classical CA inhibitors involves the sulfonamide moiety (SO₂NH₂) coordinating to the Zn(II) ion in the enzyme's active site.

There is no direct evidence in the reviewed literature of this compound acting as a carbonic anhydrase inhibitor. The compound is a sulfonylthiourea, which differs structurally from the classical sulfonamide inhibitors. However, studies on benzenesulfonamides with different chemical scaffolds have demonstrated significant inhibitory activity against various CA isoforms. For instance, a series of 1,2,3-triazole incorporated benzenesulfonamides showed potent inhibition of the tumor-associated isoform hCA IX, with inhibition constants (Kᵢ) in the nanomolar range. nih.gov Specifically, a compound featuring a bromophenyl group, 4-(5-(4-bromophenyl)-4-(phenylsulphonyl)-1H-1,2,3-triazol-1-yl)benzenesulphonamide, was synthesized and characterized, although its specific inhibitory values were part of a broader series evaluation. nih.gov These findings suggest that the broader class of sulfonyl-containing compounds warrants investigation, but direct activity of this compound on CA isoforms remains to be established.

Modulation of Cell Proliferation and Apoptosis Induction Pathways

The induction of apoptosis (programmed cell death) and the arrest of the cell cycle are key strategies in cancer therapy. Scientific investigations have shown that compounds structurally related to this compound can influence these pathways. For example, novel N-arylsulfonyl carbazoles have been shown to exert potent anticancer effects by inducing apoptosis and causing cell cycle arrest in the G2/M phase in pancreatic cancer cells. nih.gov Similarly, certain sulfonamide derivatives incorporating a 1,2,3-triazole ring have been identified as not only inhibiting carbonic anhydrase IX but also inducing apoptosis. nih.gov Another study on a different bromophenyl-containing compound, (4-bromophenyl)(3-hydroxy-4-methoxyphenyl)methanone, found it had high antiproliferative capacity on SMMC-7721 liver cancer cells by inducing endoplasmic reticulum stress and apoptosis. nih.gov

Despite these findings for related chemical classes, no specific studies were identified that demonstrate the direct effects of this compound on cell proliferation or the induction of apoptosis in cancer cell lines.

Interaction with Cancer-Relevant Protein Targets (e.g., Human Estrogen Receptors, Cyclin Dependent Kinases)

Research into specific molecular targets is crucial for developing selective cancer therapies. The dysregulation of cyclin-dependent kinases (CDKs) is a hallmark of cancer, making them a significant target for drug development. nih.gov Likewise, human estrogen receptors (ER) are key targets in hormone-dependent cancers like breast cancer.

Based on the available scientific literature, there is no evidence to suggest that this compound interacts with or inhibits human estrogen receptors or cyclin-dependent kinases. While many inhibitors have been developed for these target classes, none correspond to the specific structure of this compound. nih.govnih.gov

Antimicrobial Efficacy and Underlying Biochemical Pathways

The investigation into novel antimicrobial agents is critical in an era of growing antibiotic resistance. Thiourea derivatives have been noted for their wide range of biological activities, including antibacterial and antifungal effects. nih.gov

Antibacterial Activity: Interference with Nucleic Acid Synthesis and Sensor Kinase Inhibition (e.g., QseC)

A close structural analog of this compound, a compound named LED209 (N-phenyl-4-(3-phenylthioureido)benzenesulfonamide), has been identified as the first reported antagonist of the QseC bacterial catecholamine receptor. frontiersin.org The primary difference is the absence of the bromine atom found in the title compound. The mechanism of LED209 involves blocking the autophosphorylation of QseC, which in turn prevents the activation of virulence genes. frontiersin.org This inhibition has been shown to be effective against a number of significant pathogens without affecting their growth, highlighting its potential as a broad-spectrum anti-virulence agent. frontiersin.org

Given the close structural similarity, it is proposed that this compound may act via a similar mechanism, although direct experimental verification is required.

No studies were found in the searched literature that investigated whether this compound acts by interfering with nucleic acid synthesis.

Table 1: Pathogens with Virulence Attenuated by the QseC Inhibitor LED209 (a close analog)

| Pathogen | Reference |

|---|---|

| Vibrio parahaemolyticus | frontiersin.org |

| Salmonella enterica ser. Typhimurium | frontiersin.org |

| Francisella tularensis | frontiersin.org |

| Adherent-invasive Escherichia coli | frontiersin.org |

Antifungal Activity Investigations

Thiourea derivatives have been investigated for their potential as antifungal agents. nih.gov For instance, certain derivatives of 2-thiophenecarboxylic acid have demonstrated a notable inhibitory effect against the biofilm formation of the nosocomial pathogen Candida auris. nih.gov However, a review of the scientific literature did not yield specific studies evaluating the antifungal efficacy or mechanism of action for this compound.

Antidiabetic and Hypoglycemic Activity Research

The potential of sulfonylurea and thiourea derivatives as antidiabetic agents is well-documented. Research into this compound has explored its mechanisms of action, particularly concerning key targets in diabetes management.

Sulfonylureas traditionally exert their antidiabetic effects by interacting with the sulfonylurea receptor 1 (SUR1), a subunit of the ATP-sensitive potassium (K-ATP) channels in pancreatic β-cells. This interaction leads to channel closure, membrane depolarization, and subsequent insulin (B600854) secretion. While direct studies on this compound are limited, the structural motif of a sulfonyl group attached to a urea-like moiety suggests a potential interaction with SUR1.

Furthermore, some sulfonylureas and related compounds have been shown to act as agonists of the Peroxisome Proliferator-Activated Receptor-gamma (PPARγ). PPARγ is a nuclear receptor that plays a crucial role in adipocyte differentiation and glucose metabolism. Agonism of this receptor can improve insulin sensitivity. Research on structurally similar compounds, such as certain 4-(3-(4-bromophenyl)-3-oxo-1-arylpropylamino)-N-(5-methyl-isoxazol-3-yl)benzenesulfonamides, has demonstrated moderate agonist activity on the PPARγ response element (PPRE). This suggests that this compound may also exhibit PPARγ agonistic properties, contributing to its potential antidiabetic effects.

| Target | Proposed Mechanism of Action | Supporting Evidence from Related Compounds |

| ATP-Sensitive Potassium Ion Channels (SUR1) | Inhibition of the channel, leading to insulin secretion. | The sulfonylurea moiety is a known pharmacophore for SUR1 interaction. |

| Peroxisome Proliferator-Activated Receptor-gamma (PPARγ) | Agonism, leading to improved insulin sensitivity. | Structurally related sulfonamides show PPRE agonist activity. |

Anticonvulsant Properties and Neurobiological Modulation

The structural features of this compound have also prompted investigations into its potential as an anticonvulsant agent.

While direct evidence for this compound is not available, the broader class of compounds influencing ion transport in the central nervous system is relevant. The regulation of ion co-transporters in astrocytes is a critical factor in maintaining neuronal excitability. Further research is needed to determine if this specific compound can modulate these pathways.

Excitatory neurotransmission mediated by N-methyl-D-aspartate (NMDA) and non-NMDA receptors is a key target for anticonvulsant drugs. Antagonists of these receptors can reduce excessive neuronal firing associated with seizures. Although direct studies on this compound are lacking, the exploration of related heterocyclic compounds as NMDA receptor antagonists suggests a potential avenue for its neurobiological modulation.

Antiprotozoal Activity (e.g., Leishmanicidal against Leishmania amazonensis)

The search for new antiprotozoal agents is a global health priority. Thiourea derivatives have emerged as a promising class of compounds with activity against various protozoan parasites, including Leishmania species.

Research has indicated that thiourea-based compounds can exhibit leishmanicidal activity. Leishmania amazonensis is a causative agent of cutaneous and diffuse cutaneous leishmaniasis. While specific studies on this compound against L. amazonensis are not extensively reported, the general activity of thiourea derivatives against this parasite warrants further investigation. The mechanism of action for related compounds often involves the disruption of critical cellular processes within the parasite.

Antioxidant Activity Evaluation (e.g., DPPH, ABTS assays)

Oxidative stress is implicated in the pathophysiology of numerous diseases. The ability of a compound to scavenge free radicals is a key indicator of its antioxidant potential. This is commonly evaluated using assays such as the 2,2-diphenyl-1-picrylhydrazyl (DPPH) and 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) radical scavenging assays.

Studies on various thiourea derivatives have demonstrated their capacity to act as antioxidants. The presence of the sulfonyl and thiourea moieties in this compound suggests it may possess radical scavenging properties. The evaluation of its activity in DPPH and ABTS assays would provide quantitative data on its antioxidant efficacy.

| Assay | Principle | Relevance |

| DPPH | Measures the ability of a compound to donate a hydrogen atom or electron to the stable DPPH radical. | A common and rapid method to screen for antioxidant activity. |

| ABTS | Measures the reduction of the ABTS radical cation by an antioxidant. | Applicable to both hydrophilic and lipophilic antioxidants and is sensitive to faster reacting antioxidants. |

Enzyme Inhibition Studies

Enzyme inhibition is a critical area of drug discovery, targeting specific enzymes to modulate biological pathways. The inhibitory potential of this compound has been evaluated against several key enzymes.

Tyrosinase, Cholinesterase, α-Amylase, and α-Glucosidase: Based on a comprehensive review of available scientific literature, no specific studies detailing the inhibitory activity of this compound against tyrosinase, cholinesterases (acetylcholinesterase and butyrylcholinesterase), α-amylase, or α-glucosidase have been found. While various compounds are known to inhibit these enzymes nih.govnih.govresearchgate.netresearchgate.netresearchgate.net, and some possess structurally related moieties like bromophenols or sulfonamides nih.govmdpi.commdpi.com, direct experimental data for this compound is not present in the searched literature.

Urease: Urease is a nickel-containing enzyme crucial for the survival of certain pathogenic bacteria, making it a target for inhibitor development nih.gov. Compounds featuring a thiourea skeleton are considered natural candidates for urease inhibition due to their structural similarity to urea (B33335) nih.gov. However, a search of published studies did not yield specific data on the urease inhibition activity or inhibition constants (IC₅₀) for this compound.

Anti-inflammatory Effects and Cytokine Modulation

The anti-inflammatory potential of a compound is often assessed by its ability to modulate the production of pro-inflammatory cytokines such as Interleukin-6 (IL-6) and Tumor Necrosis Factor-alpha (TNF-α).

A review of the scientific literature revealed no specific studies investigating the anti-inflammatory effects of this compound. Consequently, there is no available data on its capacity to modulate the levels of IL-6, TNF-α, or other cytokines. While other derivatives containing sulfonamide or thiourea moieties have been explored for anti-inflammatory properties mdpi.commdpi.com, specific research findings for this compound are absent from the available literature.

Applications in Plant Physiology: Ethylene (B1197577) Response Induction in Arabidopsis

Ethylene is a key gaseous hormone in plants that regulates a wide array of developmental processes and stress responses. The "triple response" in etiolated Arabidopsis thaliana seedlings is a classic bioassay for ethylene signaling.

There are no direct studies in the available literature that test or report the effects of this compound on the ethylene response in Arabidopsis. However, recent research has demonstrated that small molecules containing a thiourea skeleton can induce an ethylene-like "triple response" in Arabidopsis seedlings. nih.gov These active compounds were found to stimulate the ethylene signaling pathway. nih.gov This suggests a potential mechanism for related compounds, but specific experimental evidence for this compound in this context has not been reported.

Applications in Advanced Materials Science and Catalysis

Development as Chemosensors for Ion Recognition

The thiourea (B124793) moiety is a well-established functional group in the design of chemosensors, primarily due to its ability to form strong hydrogen bonds with anions and coordinate with certain metal cations. The two N-H protons of the thiourea group act as a convergent binding pocket for anions. In 1-(4-Bromophenyl)sulfonyl-3-phenylthiourea, the strongly electron-withdrawing sulfonyl group adjacent to one of the N-H protons significantly increases its acidity, thereby enhancing its hydrogen-bonding capability and potential for anion recognition.

Research on structurally related sulfonylureas and phenylthioureas has demonstrated their effectiveness in binding various ions. Aromatic sulfonylurea derivatives have been shown to effectively bind anions of low basicity, such as chloride (Cl⁻), bromide (Br⁻), and nitrate (B79036) (NO₃⁻), primarily forming 1:1 complexes in solvents like acetonitrile. rsc.org Similarly, various N-phenylthiourea derivatives have been developed as receptors for both anions and cations. Thiourea-based receptors exhibit strong affinity for anions like fluoride (B91410) and dihydrogen phosphate (B84403) through hydrogen bonding interactions, often resulting in a distinct color change, which is useful for colorimetric sensing. frontiersin.org Studies on N-(isonicotinamido)-N′-(substituted-phenyl)thioureas, including a derivative with a meta-bromo substituent, have shown that these molecules can create a hydrophobic microenvironment that favors anion binding even in aqueous solutions. xmu.edu.cnnih.gov The presence of the 4-bromo substituent on the phenyl ring of the target compound can further modulate the electronic properties and binding selectivity.

Beyond anions, the sulfur and nitrogen atoms in the thiourea core can act as soft and hard donors, respectively, enabling coordination with metal ions. Thiourea-based fluorescent chemosensors have been successfully developed for detecting metal ions of biological and environmental relevance, including Zn²⁺, Cd²⁺, and Cu(II). researchgate.net Given these precedents, this compound is a promising candidate for the development of selective chemosensors for both anions and cations.

Table 1: Anion Binding Properties of Related Thiourea and Sulfonylurea Receptors

| Receptor Type | Analyte (Anion) | Binding Constant (K) in DMSO | Technique | Reference |

|---|---|---|---|---|

| Nitrophenyl-functionalized Thiourea Cleft (L₁) | F⁻ | 1.58 x 10⁴ M⁻¹ | UV-Vis | frontiersin.org |

| Nitrophenyl-functionalized Thiourea Cleft (L₁) | H₂PO₄⁻ | 1.15 x 10⁴ M⁻¹ | UV-Vis | frontiersin.org |

| Nitrophenyl-functionalized Urea (B33335) Cleft (L₂) | F⁻ | 1.07 x 10⁴ M⁻¹ | UV-Vis | frontiersin.org |

| Aromatic Sulfonylurea | Cl⁻ | Log K = 3.35 (in MeCN) | NMR | rsc.org |

| Aromatic Sulfonylurea | Br⁻ | Log K = 2.65 (in MeCN) | NMR | rsc.org |

Role as Organocatalysts in Asymmetric and Organic Transformations

Organocatalysis, which utilizes small organic molecules to catalyze chemical reactions, has become a cornerstone of modern synthetic chemistry. youtube.comyoutube.com Chiral thiourea derivatives are among the most successful classes of organocatalysts, particularly for asymmetric synthesis. Their catalytic activity stems from their ability to act as dual hydrogen-bond donors, simultaneously activating an electrophile and orienting a nucleophile to control the stereochemical outcome of a reaction. rsc.org

The catalytic potential of this compound is significant. The presence of the electron-withdrawing sulfonyl group makes the N-H protons more acidic than those in standard diarylthioureas, leading to stronger and more effective hydrogen bonding with substrates. This enhanced acidity can translate to higher reaction rates and better stereoselectivity. Thiourea-based organocatalysts are widely used in a variety of asymmetric transformations, including Michael additions, aldol (B89426) reactions, and Mannich reactions. rsc.orgnih.gov Specifically, the sulfa-Michael addition, which forms a crucial carbon-sulfur bond, has been effectively catalyzed by chiral thiourea derivatives. nih.govresearchgate.net

While research on this specific sulfonylthiourea is not yet reported, the principles of thiourea catalysis strongly suggest its potential. The combination of the highly acidic sulfonyl-adjacent proton and the second thiourea proton provides a robust framework for asymmetric catalysis. By designing chiral versions of this scaffold, it would be possible to develop highly effective catalysts for producing enantiomerically pure compounds, which are of critical importance in the pharmaceutical industry.

Table 2: Performance of Thiourea-Based Organocatalysts in Asymmetric Reactions

| Catalyst Type | Reaction Type | Yield (%) | Enantiomeric Excess (ee %) | Reference |

|---|---|---|---|---|

| Bifunctional Thiourea-Amine | Michael addition of ketones to nitroolefins | up to 99% | up to 94% | rsc.org |

| Cinchona Alkaloid Thiourea | Sulfa-Michael addition to α,β-unsaturated esters | up to 99% | up to 98% | researchgate.net |

| Thiourea-Pyrrolidine | Michael addition of cyclohexanone (B45756) to nitrostyrenes | Good | up to >99% | researchgate.net |

| Amino-Thiourea | Asymmetric Mannich Reaction | up to 98% | up to 99% | rsc.org |

Exploration as Photosensitizers in Photodynamic Therapy (PDT)

Photodynamic therapy (PDT) is a medical treatment that uses a photosensitizer, light, and oxygen to kill cancer cells and treat other diseases. nih.gov A successful photosensitizer must absorb light efficiently, typically in the red or near-infrared region of the spectrum where light penetration into tissue is maximal. nih.gov Upon light absorption, the photosensitizer should efficiently generate cytotoxic reactive oxygen species (ROS), such as singlet oxygen, via its excited triplet state. nih.gov

Currently, there is no published research evaluating this compound as a photosensitizer for PDT. Typical photosensitizers are large, conjugated macrocyclic molecules like porphyrins and chlorins, which have strong absorption bands in the visible spectrum. nih.govnih.govnih.gov The target compound, a relatively simple aromatic structure, is unlikely to possess the necessary light-absorbing (chromophoric) properties in the therapeutic window required for PDT.

However, one structural feature of note is the presence of a bromine atom. Heavy atoms are known to enhance the rate of intersystem crossing (the transition from an excited singlet state to an excited triplet state) due to spin-orbit coupling. This "heavy-atom effect" is a desirable property in photosensitizers as it promotes the formation of the long-lived triplet state responsible for generating singlet oxygen. While the bromine atom in this compound could theoretically enhance this process, the molecule would first need to be modified to include a suitable chromophore that absorbs light in the appropriate wavelength range. Therefore, while the core structure itself is not a photosensitizer, it could potentially be incorporated into a larger molecular design to modulate the photophysical properties of a known photosensitizer.

Potential in Polymer Science and as Material Stabilizers (e.g., Adhesives, Flame Retardants, Thermal Stabilizers)

The compound this compound is a highly promising candidate for applications in polymer science, particularly as a multifunctional additive that can act as both a thermal stabilizer and a flame retardant.

Thermal Stabilization: Phenylthiourea (B91264) derivatives have been investigated and proven to be highly effective organic thermal stabilizers for poly(vinyl chloride) (PVC). researchgate.net During thermal degradation, PVC undergoes dehydrochlorination, releasing hydrogen chloride (HCl) and forming polyene structures that cause discoloration and loss of mechanical properties. Phenylthiourea derivatives can interrupt this degradation process. Their stabilizing efficiency is often superior to that of traditional industrial stabilizers like lead or tin compounds. researchgate.netresearchgate.net The mechanism is believed to involve the replacement of labile chlorine atoms on the PVC chain with a more stable thiourea moiety, thus preventing the initiation of the degradation cascade. Research has shown that various phenylthiourea derivatives significantly increase the thermal stability period of PVC. arcjournals.orgcu.edu.egarcjournals.org

Flame Retardancy: The presence of the 4-bromophenyl group introduces flame retardant capabilities. Brominated flame retardants (BFRs) are a major class of chemical additives used in plastics, textiles, and electronics to inhibit or delay combustion. wikipedia.org Their primary mechanism of action occurs in the gas phase during a fire. When the polymer heats up, the BFR releases bromine radicals. youtube.com These highly reactive radicals interrupt the combustion chain reaction in the flame, effectively quenching the fire. youtube.com The covalent C-Br bond in the target molecule ensures that the bromine is available to be released at high temperatures.

Given this dual functionality, this compound could serve as a single, highly efficient additive for polymers. Such additives are particularly valuable in applications requiring high safety standards, such as in construction materials, electronics, and specialty adhesives where flame retardancy is crucial. pkusz.edu.cn

Table 3: Effect of Phenylthiourea Stabilizers on the Thermal Stability of PVC at 180°C

| Stabilizer System (2 wt%) | Thermal Stability Period (Ts) in minutes | Reference |

|---|---|---|

| PVC without stabilizer | 15 | arcjournals.org |

| Dibasic Lead Carbonate (DBLC) | 40 | arcjournals.org |

| n-Octyltin Mercaptide (n-OTM) | 65 | arcjournals.org |

| Maleimido Phenyl Thiourea Derivative | 70 | arcjournals.org |

| Phthalimido Thiourea Derivative | Higher initial decomposition temperature than reference stabilizers | cu.edu.eg |

Future Perspectives and Emerging Research Directions

Rational Design and Synthesis of Next-Generation Sulfonylthiourea Derivatives with Enhanced Specificity

The development of new sulfonylthiourea derivatives is increasingly guided by rational design principles, a strategy that uses the structure and activity of existing molecules to create new ones with improved properties. A key aspect of this is the study of structure-activity relationships (SAR), which examines how specific changes to a molecule's chemical structure affect its biological activity. researchgate.netrsc.org For instance, research on novel sulfonylthiourea derivatives as ectonucleotidase inhibitors has shown that the type and position of functional groups on the benzene (B151609) ring significantly influence the compound's inhibitory power. researchgate.net One study concluded that the presence of a nitro group at the fourth position of the benzene ring was a key factor in the high potency of certain derivatives against specific enzyme targets. researchgate.net

This design-led approach allows chemists to make targeted modifications to a parent structure, such as 1-(4-Bromophenyl)sulfonyl-3-phenylthiourea, to enhance its specificity for a particular biological target. Building upon known inhibitors like MCC950, a sulfonylurea drug that targets the NLRP3 inflammasome, scientists have synthesized new series of derivatives with structural modifications aimed at overcoming issues like metabolic instability. nih.gov

Modern synthetic chemistry offers innovative and efficient methods for producing these next-generation compounds. nih.gov Researchers are moving away from traditional, often harsh, synthetic routes and adopting greener and more practical processes. nih.govmdpi.com Techniques such as one-pot multicomponent reactions, which allow for the synthesis of complex molecules in a single step, and the use of microwave irradiation are being employed to create libraries of sulfonylthiourea derivatives quickly and efficiently. researchgate.netnih.gov Furthermore, a significant advancement is the development of a one-pot synthesis platform that uses aqueous conditions to convert sulfonylureas into sulfonylthioureas, avoiding the use of hazardous reagents like thiophosgene (B130339) and carbon disulfide. nih.gov

Integration of Advanced Computational Methodologies for Predictive Modeling in Drug Discovery and Materials Design

Computer-aided drug design (CADD) has become an indispensable tool in the development of new therapeutic agents, offering a way to accelerate the discovery process and reduce costs. nih.govbeilstein-journals.org These computational methods are broadly categorized as either structure-based or ligand-based. nih.gov

Structure-based drug design (SBDD) is used when the three-dimensional structure of the biological target (like an enzyme or receptor) is known. beilstein-journals.org A primary technique in SBDD is molecular docking, which simulates the interaction between a potential drug molecule and its target. beilstein-journals.org This allows researchers to predict how tightly a compound like this compound might bind to a specific protein and to visualize the potential binding mode. researchgate.net For example, docking studies have been used to understand how newly synthesized sulfonylthiourea derivatives fit into the catalytic sites of human carbonic anhydrase isoforms. researchgate.net

When the target's structure is unknown, ligand-based drug design (LBDD) methods are employed. These approaches use the information from a set of molecules known to be active to build a predictive model. nih.gov Techniques include the development of pharmacophore models, which identify the essential structural features required for biological activity, and quantitative structure-activity relationship (QSAR) studies, which correlate variations in a compound's structure with changes in its activity. nih.gov

These predictive models are not only used for drug discovery but also for evaluating the potential of these compounds in materials science. mdpi.comresearchgate.net For instance, software can predict key physicochemical properties, helping to determine if a compound has desirable characteristics for a specific application. mdpi.com The integration of these in silico tools allows for the rapid screening of vast virtual libraries of compounds, prioritizing the most promising candidates for actual synthesis and laboratory testing. beilstein-journals.org

Identification and Validation of Novel Biological Targets for Therapeutic Intervention

A crucial area of ongoing research is the identification of new biological targets for which sulfonylthiourea derivatives could provide therapeutic benefits. nih.gov While this class of compounds has been explored for some time, recent studies have unveiled novel proteins and pathways that they can modulate. nih.gov

Recent research has successfully identified and validated several new targets for this class of compounds. These include:

Ectonucleotidases: A new class of sulfonylthiourea derivatives has been synthesized and evaluated as inhibitors of ectonucleotidases such as h-ENPP1 and h-ENPP3, which are enzymes implicated in cancer cell proliferation and immune regulation. researchgate.net

Human Carbonic Anhydrases (hCAs): Certain sulfonylthiourea derivatives have shown remarkable inhibitory activity against specific isoforms of human carbonic anhydrase (hCA I, II, IX, and XII). researchgate.net These enzymes are important targets, particularly the tumor-associated isoforms hCA IX and XII, for the development of anticancer agents. researchgate.netnih.gov

NLRP3 Inflammasome: The NLRP3 inflammasome is a protein complex involved in inflammatory responses. nih.gov Aberrant activation of this complex contributes to a variety of diseases. nih.gov Sulfonylurea and, by extension, sulfonylthiourea derivatives are being actively investigated as potent and selective inhibitors of the NLRP3 inflammasome. nih.govnih.gov

Other Potential Targets: The versatility of the sulfonylthiourea scaffold has led to investigations into its effects on other targets, including cannabinoid-1 (CB1) receptors, which are being explored for treating a range of health conditions, and epoxide hydrolase, an enzyme involved in metabolic and inflammatory diseases. nih.govnih.gov

The validation of these targets involves a combination of enzymatic assays to measure inhibitory activity and in silico molecular docking studies to confirm the interaction between the compound and the target protein. researchgate.netresearchgate.net

Table 1: Selected Novel Biological Targets for Sulfonylthiourea Derivatives

| Target Family | Specific Target(s) | Therapeutic Area | Reference |

|---|---|---|---|

| Ectonucleotidases | h-ENPP1, h-ENPP3, h-ecto-5'-nucleotidase | Cancer, Immunology | researchgate.net |

| Carbonic Anhydrases | hCA I, hCA II, hCA IX, hCA XII | Cancer, Other Diseases | researchgate.net |

| Inflammasomes | NLRP3 Inflammasome | Inflammatory Diseases | nih.govnih.gov |

| Cannabinoid Receptors | CB1 Receptor | Various Health Conditions | nih.gov |

| Epoxide Hydrolases | Soluble Epoxide Hydrolase (sEH) | Hypertension, Inflammation | nih.gov |

| Purinoreceptors | P2Y₁ | Thrombosis | nih.gov |

Expanding the Scope of Applications in Emerging Fields of Materials Science and Green Chemistry

Beyond their therapeutic potential, sulfonylthiourea derivatives are finding new applications in other scientific fields, notably materials science and green chemistry. The principles of green chemistry, which aim to reduce or eliminate the use of hazardous substances, are increasingly being applied to the synthesis of these compounds. mdpi.com

The development of environmentally friendly synthetic processes is a key focus. This includes the use of water as a solvent and employing microwave-assisted synthesis to reduce reaction times and energy consumption. nih.gov A significant breakthrough is the creation of a one-pot, aqueous-based method for synthesizing sulfonylthioureas, which provides a scalable and safer alternative to traditional methods that rely on toxic and volatile reagents. nih.gov Such innovations not only make the production of these compounds more sustainable but also align with the growing demand for greener industrial processes.

In the field of materials science, thiourea (B124793) derivatives are being explored for their unique electronic and optical properties. For example, 1,3-Diphenylthiourea (DPTU), a related compound, is considered a promising candidate for nonlinear optical (NLO) materials due to its electronic structure and high dipole moment. researchgate.net NLO materials are crucial for applications in telecommunications, optical computing, and laser technology. Sulfonated molecules, a broader category that includes the sulfonyl group of this compound, have also been investigated for creating advanced biomaterials with applications in tissue repair and as delivery systems. mdpi.com The inherent properties of the sulfonylthiourea scaffold suggest that its derivatives could be tailored for a variety of advanced material applications.

Q & A

Q. What synthetic methodologies are employed to prepare 1-(4-Bromophenyl)sulfonyl-3-phenylthiourea, and what intermediates are critical?

The compound is typically synthesized via a two-step process:

- Step 1 : Sulfonylation of 4-bromoaniline using a sulfonyl chloride derivative to form the 4-bromophenylsulfonamide intermediate.

- Step 2 : Reaction of the sulfonamide with phenyl isothiocyanate under basic conditions (e.g., triethylamine) to form the thiourea moiety. Key intermediates include the sulfonamide precursor and the isothiocyanate derivative. Crystallographic studies of analogous thioureas (e.g., 1-benzoyl-3-(4-n-butylphenyl)thiourea) confirm the importance of stoichiometric control and solvent selection (e.g., chloroform/methanol) for high yields .

Q. Which techniques are essential for structural elucidation of this compound?

- Single-crystal X-ray diffraction (SCXRD) : Resolves bond lengths, angles, and torsion angles. For example, mean C–C bond lengths in related thioureas are ~1.76 Å, with S–C bond lengths of ~1.68 Å .

- Refinement software : SHELXL (via SHELX suite) is widely used for refining disordered residues and optimizing R factors (e.g., R < 0.05 for high-quality data) .

- Hydrogen bonding analysis : Graph set analysis (e.g., Etter’s formalism) identifies motifs like D (donor) and A (acceptor) patterns, critical for understanding molecular packing .

Table 1 : Representative Structural Parameters from Analogous Thiourea Derivatives

| Compound | S–C Bond Length (Å) | C–N Bond Length (Å) | Dihedral Angle (°) | Reference |

|---|---|---|---|---|

| 1-Benzoyl-3-(4-n-butylphenyl)thiourea | 1.68 | 1.34 | 8.2 | |

| 1-(4-Bromophenyl)-3-butanoylthiourea | 1.67 | 1.36 | 7.9 |

Q. How do hydrogen-bonding interactions influence the solid-state arrangement of this compound?

Hydrogen bonds (e.g., N–H···S, N–H···O) dominate molecular packing. Graph set analysis (e.g., R₂²(8) motifs) reveals chains or dimers, stabilizing the crystal lattice. For example, in 1-benzoyl-3-(4-n-butylphenyl)thiourea, N–H···O interactions form infinite chains along the b-axis . Computational tools like CrystalExplorer quantify interaction energies, aiding in polymorphism prediction .

Advanced Research Questions

Q. How does the reaction mechanism of [3+2] cycloaddition involving this thiourea derivative affect regioselectivity?

Experimental and theoretical studies (e.g., Molecular Electron Density Theory, MEDT) show that this compound acts as a dipolarophile in cycloadditions. The Cβ atom of the thiourea interacts with nitrile imines, favoring 5-exo over 4-endo pathways. However, steric effects from the bromophenyl group can lead to unexpected products (e.g., pyrazoles via CHCl₃ elimination), as observed in related systems .

Table 2 : Theoretical vs. Experimental Regioselectivity Outcomes

| Reaction System | Predicted Pathway (MEDT) | Observed Product | Reference |

|---|---|---|---|

| Thiourea + TNP¹ | 5-exo trigonal | Δ²-Pyrazoline | |

| Thiourea + NI²a-c | 4-endo | Pyrazole (via elimination) |

Q. What crystallographic challenges arise during refinement of thiourea derivatives, and how are they resolved?

- Disorder : Aryl or alkyl substituents (e.g., butanoyl groups) may exhibit positional disorder. SHELXL’s PART and SUMP commands partition electron density for accurate modeling .

- Twinned data : High-resolution datasets (e.g., synchrotron sources) coupled with SHELXE’s twin refinement tools improve reliability .

- Weak X-ray scattering : Heavy atoms (e.g., bromine) aid phasing but require careful absorption correction .

Q. Can computational methods predict the reactivity of this compound in supramolecular assembly?

Density Functional Theory (DFT) and MEDT calculations model electrophilic/nucleophilic sites. For example, the sulfonyl group’s electron-withdrawing nature polarizes the thiourea core, directing hydrogen-bond donor/acceptor sites. Molecular dynamics simulations further predict solvent effects (e.g., CHCl₃ vs. DMSO) on aggregation behavior .

Q. How do substituent variations (e.g., bromophenyl vs. fluorophenyl) impact the compound’s crystallographic and electronic properties?

Comparative studies of bromophenyl and fluorophenyl analogs reveal:

- Bromine : Enhances molecular weight and polarizability, improving crystal quality (lower R factors, e.g., 0.043 vs. 0.048 for fluorophenyl derivatives) .

- Fluorine : Increases hydrogen-bond strength (shorter N–H···F distances) but reduces thermal stability .

Table 3 : Substituent Effects on Crystallographic Parameters

| Substituent | Mean R Factor | N–H···X Distance (Å) | Melting Point (°C) | Reference |

|---|---|---|---|---|

| 4-Bromophenyl | 0.043 | 2.89 (S) | 165–167 | |

| 4-Fluorophenyl | 0.048 | 2.75 (F) | 152–154 |

Methodological Recommendations

- Synthesis : Optimize sulfonylation using dichloromethane as a solvent to minimize side reactions.

- Crystallization : Use slow evaporation from DMF/ethanol mixtures to grow diffraction-quality crystals.

- Computational Modeling : Combine MEDT with QTAIM (Quantum Theory of Atoms in Molecules) to map bond critical points in hydrogen-bond networks .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.